molecular formula C21H24N2O3S B4183597 (5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B4183597
M. Wt: 384.5 g/mol
InChI Key: ROYMYCNBJQIWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a thienylcarbonyl and a furanylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienylcarbonyl and furanylcarbonyl intermediates, followed by their coupling with piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine
  • 4-(tetrahydro-2-furanylcarbonyl)piperazine
  • 1-[(4-phenyl-3-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

Uniqueness: (5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to the presence of both thienylcarbonyl and furanylcarbonyl groups on the piperazine ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(5-methyl-4-phenylthiophene-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15-19(16-6-3-2-4-7-16)17(14-27-15)20(24)22-9-11-23(12-10-22)21(25)18-8-5-13-26-18/h2-4,6-7,14,18H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYMYCNBJQIWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 5
(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.